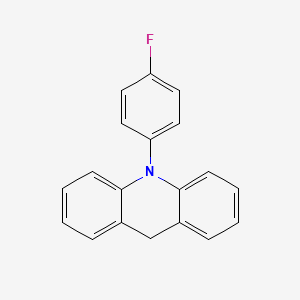
10-(4-Fluorophenyl)-9,10-dihydroacridine
Cat. No. B8661984
Key on ui cas rn:
366015-67-0
M. Wt: 275.3 g/mol
InChI Key: VYKVBTOJDXAFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06410732B2
Procedure details


9.0 g of acridan (49.6 mmol), 446 mg of Pd(OAc)2 (2 mmol), 321 mg of tri-t-butylphosphine, 7.16 g of sodium t-butoxide (74 mmol), and 9.6 g of 1-bromo-4-fluorobenzene (54 mmol) in 90 mL of dry toluene was stirred under argon at room temperature for 2 h. TLC showed the absence of starting material. The reaction mixture was filtered through a Büchner funnel and the solid washed with CH2Cl2. The filtrate was then concentrated in vacuo and the residue was taken up in CH2Cl2 and refiltered. The filtrate was concentrated to dryness and chromatographed on silica gel in 5% ethyl acetate in hexanes, changing to CH2Cl2. Fractions containing product were combined and concentrated to dryness to afford N-(4′-fluorophenyl)acridan.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+].Br[C:35]1[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=1>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:41][C:38]1[CH:39]=[CH:40][C:35]([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:13][C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]2=3)=[CH:36][CH:37]=1 |f:2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
|
Name
|
|
|
Quantity
|
321 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
7.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
446 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a Büchner funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated in vacuo
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel in 5% ethyl acetate in hexanes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1C=2C=CC=CC2CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
